molecular formula C13H11NO3 B1289547 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 63987-74-6

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1289547
CAS RN: 63987-74-6
M. Wt: 229.23 g/mol
InChI Key: DBDXICAOJOTYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid" is a derivative of dihydropyridine with a benzyl group attached to the nitrogen atom and a carboxylic acid functionality at the 4-position. Dihydropyridines are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. For instance, the dihydroxylation of benzoic acid followed by specific oxidative and rearrangement processes can yield a broad array of cyclohexanecarboxylic acid derivatives, which are structurally related to dihydropyridines . Additionally, the oxidative condensation of benzylamines with aromatic ketones can afford trisubstituted pyridines, a reaction that could potentially be adapted for the synthesis of dihydropyridine derivatives .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of substituents like the benzyl group and carboxylic acid moiety can influence the compound's conformation and reactivity. For example, the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits different conformations and hydrogen bonding patterns in the solid state, which could be relevant for understanding the structural properties of related dihydropyridine compounds .

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including oxidative condensation, which can be catalyzed by dihydroxysalicylic acid . The formation of 1-acyl-4-benzylpyridinium salts from dihydropyridines and their subsequent reactions to produce acyl fluorides demonstrate the versatility of dihydropyridine derivatives in synthetic chemistry . Moreover, the reactivity of dihydropyridine derivatives can lead to the formation of different products, such as amides, when reacted with ammonia or amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of a benzyl group and a carboxylic acid moiety can affect the compound's solubility, acidity, and potential for forming hydrogen bonds and supramolecular assemblies . The crystal structure of related compounds, such as 2-methylpyridinium 2-carboxybenzoate, provides insights into the possible intermolecular interactions and hydrogen bonding networks that could be present in "1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid" .

Scientific Research Applications

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines, to which 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid belongs, are significant nitrogen-containing heterocyclic compounds utilized as a core structure in various drugs and as a starting material in synthetic organic chemistry. They are noted for their presence in biological applications. Recent methodologies for their synthesis primarily involve Hantzsch Condensation reaction, aiming for more atom economy and environmentally benign processes. These compounds are explored for preparing more biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).

Biological Activity of Carboxylic Acids

Carboxylic acids, which include the specific structure of 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, show a wide range of biological activities. Studies have demonstrated the importance of structural differences among carboxylic acids in influencing their antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and conjugated bonds plays a crucial role in these properties, with specific compounds like rosmarinic acid showing high antioxidant activity. This suggests potential areas for further exploration in the development of new compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Bioisosteres and Medicinal Chemistry

The exploration of carboxylic acid bioisosteres, including those related to 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, plays a significant role in medicinal chemistry. Bioisosteres are employed to overcome limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, or limited diffusion across biological membranes. Novel carboxylic acid substitutes have been developed to display improved pharmacological profiles, demonstrating the innovation required to address challenges in drug design and highlighting the potential for 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives (Horgan & O’ Sullivan, 2021).

Mechanism of Action

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as phenylalanine and derivatives . These compounds are known to play a role in various biochemical pathways, but the specific pathways affected by this compound need further investigation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22924 , which could influence its pharmacokinetic properties.

Result of Action

It’s known that the compound is used as a starting material in the synthesis of pharmaceuticals and agrochemicals , suggesting it may have a broad range of effects.

properties

IUPAC Name

1-benzyl-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXICAOJOTYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592613
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

CAS RN

63987-74-6
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.08 g, 3.38 mmol) obtained in Step 2 was dissolved in a mixed solvent of methanol (7 mL) and water (7 mL), and sodium hydroxide (0.680 g, 16.9 mmol) was added thereto, followed by stirring under heating and reflux for 30 minutes. The reaction mixture was poured into water (50 mL), and 10% hydrochloric acid was added thereto to adjust the pH to 4.5, followed by stirring at room temperature for 1 hour. The precipitated solid was collected by filtration to afford the entitled Compound w (151 mg, 20%) as a white solid.
Name
Benzyl 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.